molecular formula C10H12N2O2S B3015480 2-{2-Azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid CAS No. 1342385-09-4

2-{2-Azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid

Cat. No.: B3015480
CAS No.: 1342385-09-4
M. Wt: 224.28
InChI Key: BOGVWZRUXBNNAX-UHFFFAOYSA-N
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Description

The compound “2-{2-Azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a bicyclic heptane structure, which is a type of cycloalkane, and also contains a thiazole ring, which is a type of heterocycle . The carboxylic acid group is a common functional group in organic chemistry, known for its acidity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bicyclic heptane and thiazole rings. The azabicyclo group would introduce nitrogen into the structure, potentially leading to interesting chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carboxylic acid group could contribute to its acidity, and the nitrogen in the azabicyclo group could influence its basicity .

Scientific Research Applications

Synthesis of Enantiopure Analogues

Research has been conducted on the synthesis of enantiopure analogues of 3-hydroxyproline, involving compounds like 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids. These compounds, including 2-{2-azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid, serve as analogues of 3-hydroxyproline and are synthesized using the Diels–Alder reaction and other key steps for obtaining valuable ketones used as precursors in further synthetic processes (Avenoza et al., 2002).

Secondary Structure of Homo-Thiopeptides

This compound's structural analogues, such as homo-thiopeptides based on bicyclic 7-azabicyclo[2.2.1]heptane-2-endo-carboxylic acid, have been synthesized and analyzed for their secondary structures. These homo-thiopeptides exhibit a preference for ordered secondary structures with trans-thioamide bonds both in solid state and solution, demonstrating the compound's potential in structural chemistry and peptide modeling (Otani et al., 2012).

Synthesis for Peptidomimetics Design

The stereoselective synthesis of novel rigid bicyclic proline analogues, including 2-azabicyclo[2.2.1]heptane-1-carboxylic acid, has been reported. These amino acids are used for designing peptidomimetics and peptide models, showcasing their significance in medicinal chemistry and drug design (Grygorenko et al., 2006).

Conformationally Restricted Nonchiral Pipecolic Acid Analogues

Research has also been conducted on the synthesis of conformationally restricted nonchiral pipecolic acid analogues, including 2-azabicyclo[3.1.1]heptane-1-carboxylic acid, demonstrating the compound's relevance in the synthesis of structurally diverse and novel molecules (Radchenko et al., 2009).

Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promise as a drug, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

Properties

IUPAC Name

2-(2-azabicyclo[2.2.1]heptan-2-yl)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c13-9(14)8-4-11-10(15-8)12-5-6-1-2-7(12)3-6/h4,6-7H,1-3,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGVWZRUXBNNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2C3=NC=C(S3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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